

5,5-Dimethyl-1,3-cyclohexadiene CAS number 33482-80-3

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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-cyclohexadiene

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An In-depth Technical Guide to **5,5-Dimethyl-1,3-cyclohexadiene**

CAS Number: 33482-80-3

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic conjugated diene that serves as a valuable building block and model system in organic chemistry. Its rigid s-cis conformation, enforced by the cyclic structure, makes it particularly well-suited for studying pericyclic reactions like the Diels-Alder cycloaddition. The gem-dimethyl group at the C-5 position provides a unique structural constraint that prevents side reactions such as enolization, thereby simplifying the analysis of the diene system's intrinsic reactivity.^[1] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of **5,5-Dimethyl-1,3-cyclohexadiene** are summarized below. While extensive experimental data for this specific compound is not widely published, computed properties and data from closely related structures provide valuable insights.

Physicochemical Data

| Property | Value | Reference |
|--------------------------------|---------------------------------|--------------|
| CAS Number | 33482-80-3 | [2][3][4] |
| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | [1][2] |
| Molecular Formula | C ₈ H ₁₂ | [1][2][3][4] |
| Molecular Weight | 108.18 g/mol | [1][2][4] |
| Monoisotopic Mass | 108.093900383 Da | [2] |
| Canonical SMILES | <chem>CC1(CC=CC=C1)C</chem> | [2] |
| InChIKey | KGYVJUSBRARRBU-UHFFFAOYSA-N | [2][4] |
| Topological Polar Surface Area | 0 Å ² | [2] |
| Heavy Atom Count | 8 | [5] |
| Complexity | 127 | [5] |

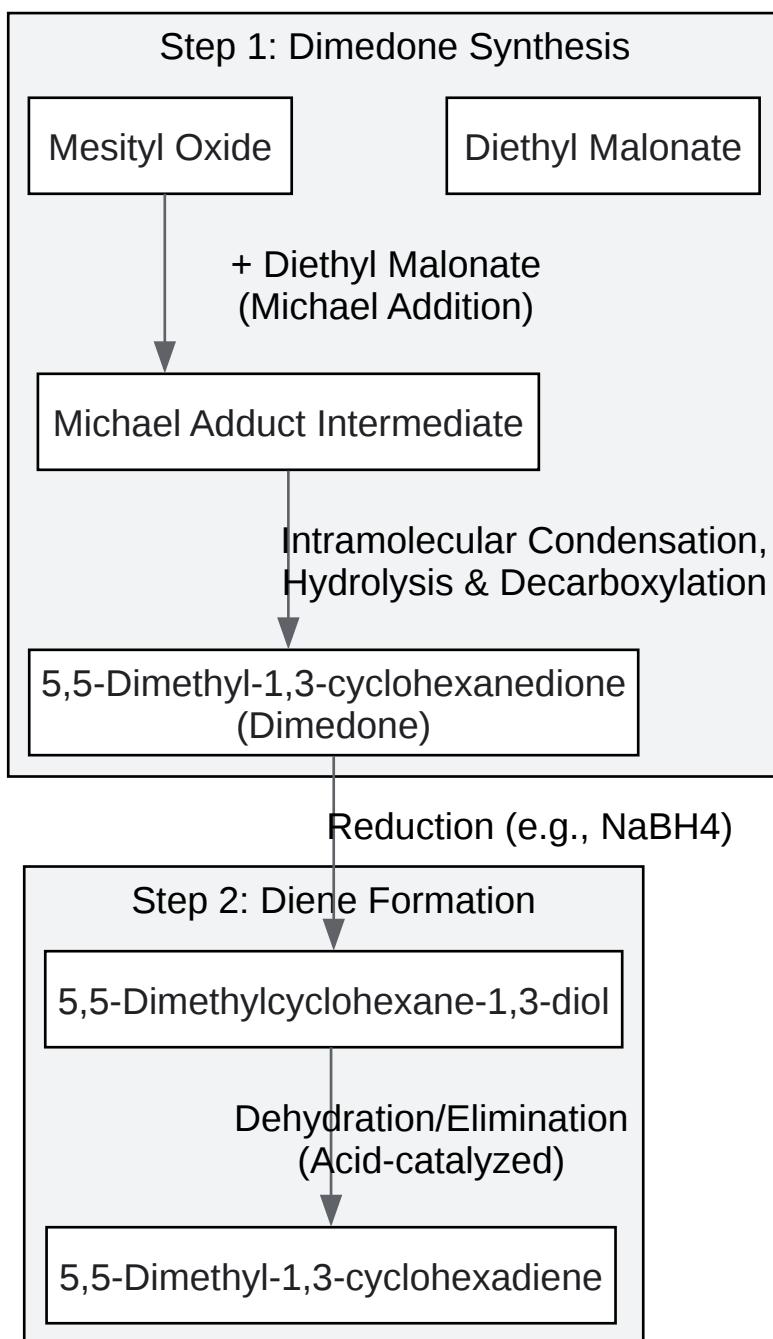
Spectroscopic Data

Spectroscopic data for the direct precursor, 5,5-dimethyl-1,3-cyclohexanedione (Dimedone), is well-documented and provided for illustrative comparison.

| Spectroscopic Technique | Key Features for 5,5-Dimethyl-1,3-cyclohexanedione (CAS: 126-81-8) |
|-------------------------|--|
| ¹³ C NMR | Chemical shifts indicative of ketone and methylene carbons.[1] |
| IR Spectrum | Strong absorption bands corresponding to the C=O stretching of the ketone groups.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (140.18 g/mol).[1][6] |
| UV/Visible Spectrum | Absorption characteristics related to the dicarbonyl system.[6] |

Synthesis and Experimental Protocols

The synthesis of **5,5-dimethyl-1,3-cyclohexadiene** typically proceeds from the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The overall synthetic pathway involves the synthesis of dimedone followed by its conversion to the target diene.



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Caption: Synthetic workflow for **5,5-Dimethyl-1,3-cyclohexadiene**.

Protocol: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from a standard organic synthesis protocol.^[7] It involves a Michael addition followed by an intramolecular condensation.

- **Reaction Setup:** In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 400 mL of absolute ethanol.
- **Base Preparation:** Add 23 g (1 gram-atom) of clean sodium to the ethanol at a rate that maintains boiling.
- **Michael Addition:** Once all the sodium has dissolved to form sodium ethoxide, add 170 g (1.06 moles) of diethyl malonate. Subsequently, add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126–131 °C) slowly through the dropping funnel.
- **Cyclization and Reflux:** Reflux the solution with constant stirring for two hours.
- **Hydrolysis:** Add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water. Continue to stir and reflux for an additional six hours to hydrolyze the ester intermediate.
- **Workup and Decarboxylation:** After cooling, make the hot mixture just acid to litmus with dilute hydrochloric acid. Distill off the ethanol. The residue is boiled with decolorizing charcoal, filtered, and neutralized.
- **Crystallization:** Finally, make the hot, neutral filtrate distinctly acid to methyl orange with dilute HCl, boil for a few minutes to ensure decarboxylation, and allow it to cool. The dimedone product will crystallize.
- **Isolation:** Filter the product by suction, wash with ice-cold water, and air dry. The typical yield is 67–85%.^[7]

Protocol: Conversion of Dimedone to 5,5-Dimethyl-1,3-cyclohexadiene

This is a representative two-step procedure involving reduction and elimination.

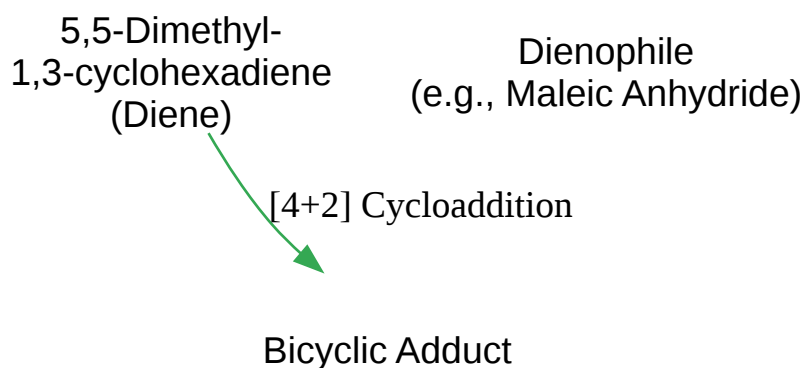
- **Reduction to Diol:** Dissolve the synthesized dimedone in a suitable solvent like ethanol or methanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise while monitoring the reaction. Upon completion, neutralize the reaction with a weak acid and extract the resulting 5,5-dimethylcyclohexane-1,3-diol.
- **Dehydration/Elimination:** Subject the purified diol to acid-catalyzed dehydration. This can be achieved by refluxing the diol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent, often with a Dean-Stark trap to remove water and drive the equilibrium towards the diene product. The volatile diene can be distilled directly from the reaction mixture.

Chemical Reactivity and Experimental Protocols

The reactivity of **5,5-dimethyl-1,3-cyclohexadiene** is dominated by its conjugated π -electron system, making it a participant in several important classes of organic reactions.[1]

Diels-Alder Cycloaddition

As a cyclic diene locked in an s-cis conformation, it readily undergoes [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts.[1] The reaction is a powerful tool for constructing six-membered rings.[8]



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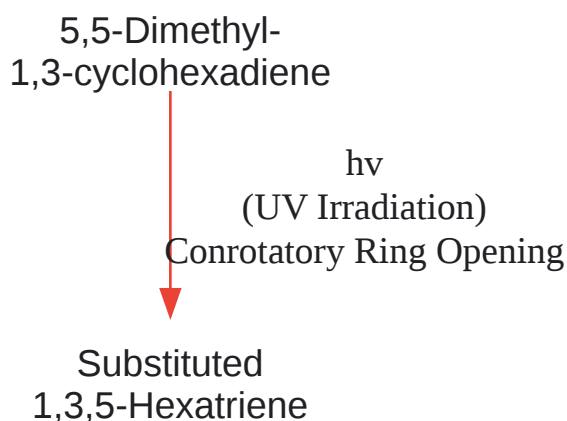
Caption: Diels-Alder reaction of **5,5-Dimethyl-1,3-cyclohexadiene**.

Experimental Protocol: General Diels-Alder Reaction[9]

- Setup: In a round-bottomed flask, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable high-boiling solvent like xylene or toluene.
- Reaction: Add **5,5-dimethyl-1,3-cyclohexadiene** (1.0-1.2 equivalents) to the solution.
- Heating: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of reactants via TLC or GC.
- Cooling and Crystallization: Once the reaction is complete, allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.
- Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry.

Photochemical Electrocyclic Ring Opening

The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a classic example of a pericyclic reaction, governed by Woodward-Hoffmann rules.[1][10] For a 6π -electron system like this diene, the photochemical reaction proceeds through a conrotatory mechanism.[1] This reaction is a fundamental model for photobiological processes such as the synthesis of vitamin D.[1][11]



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Caption: Photochemical ring-opening of **5,5-Dimethyl-1,3-cyclohexadiene**.

Experimental Protocol: Photochemical Ring Opening^[12]

- **Solution Preparation:** Prepare a dilute solution of **5,5-dimethyl-1,3-cyclohexadiene** in an inert, UV-transparent solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.
- **Degassing:** Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
- **Irradiation:** Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, such as 254 nm). The reaction vessel should be cooled to maintain a constant temperature.
- **Monitoring:** Monitor the formation of the hexatriene product using UV-Vis spectroscopy (observing the appearance of a new absorption maximum at a longer wavelength) or ¹H NMR spectroscopy.
- **Isolation:** Once the desired conversion is reached, carefully remove the solvent under reduced pressure at low temperature to isolate the product, which may be sensitive to heat and air.

Oxidation and Reduction

- **Oxidation:** The diene can be oxidized, with strong oxidizing agents potentially cleaving the double bonds. A major oxidation product is 5,5-dimethyl-1,3-cyclohexanedione.^[1]
- **Reduction:** Catalytic hydrogenation of the diene system, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, will reduce the double bonds to yield the saturated 5,5-dimethylcyclohexane.^[1]

Applications in Research and Drug Development

While direct biological activity data for **5,5-dimethyl-1,3-cyclohexadiene** is limited, its derivatives and the broader class of cyclohexadienes are significant in several areas:

- **Scaffold for Drug Discovery:** The rigid framework provided by the cyclohexadiene ring is a desirable feature in medicinal chemistry. It serves as a platform to create libraries of novel,

three-dimensional molecules with potential biological activity, allowing for the exploration of new chemical space.[1]

- **Synthesis of Complex Molecules:** It is a key building block in the synthesis of more complex molecules, including natural products and novel materials.[1]
- **Bioactivity of Derivatives:** Various compounds containing the 1,3-cyclohexadiene scaffold have reported biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer effects.[13][14] Derivatives of the precursor, 5,5-dimethyl-1,3-cyclohexanedione, have been synthesized and screened for antioxidant and enzyme inhibition activities.[15]

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